molecular formula C17H13N3O6S2 B4850542 N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B4850542
M. Wt: 419.4 g/mol
InChI Key: OMCGDXAQEVTANJ-UHFFFAOYSA-N
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Description

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound that features a thiazole ring, a nitrobenzenesulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group is introduced via sulfonylation using 4-nitrobenzenesulfonyl chloride and a base such as triethylamine.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the thiazole derivative with phenoxyacetic acid or its derivatives under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions to form various sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The thiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonyl chloride: Used in similar sulfonylation reactions.

    Phenoxyacetic acid: A precursor in the synthesis of phenoxyacetamide derivatives.

    Thiazole derivatives: Commonly used in medicinal chemistry for their biological activity.

Uniqueness

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the nitrobenzenesulfonyl group makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S2/c21-15(11-26-13-4-2-1-3-5-13)19-17-18-10-16(27-17)28(24,25)14-8-6-12(7-9-14)20(22)23/h1-10H,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCGDXAQEVTANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
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N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
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N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
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N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
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N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
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N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

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